[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate
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Overview
Description
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a benzyl group, and a carboxylate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine derivative, followed by the introduction of the benzyl group and the formation of the carboxylate ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals, materials science, and catalysis.
Mechanism of Action
The mechanism by which [(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
Zwitterions: Molecules with both positive and negative charges, such as amino acids and sulfamic acid.
Uniqueness
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool for scientific research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-18(15-8-10-21-11-9-15)22-26-19(25)16-6-7-17(24)23(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHJSXRJNOOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)ON=C(C3=CC=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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